DMT-5-Methyl-dC(ac) Phosphoramidite is a building block for creating artificial DNA molecules. It belongs to a class of chemicals called phosphoramidites, which are essential components in a technique known as automated DNA synthesis. This technique utilizes specialized instruments to build DNA sequences one unit at a time. DMT-5-Methyl-dC(ac) Phosphoramidite specifically introduces a modified cytosine unit (5-methyl-cytosine) into the DNA strand [, ].
The presence of 5-methyl-cytosine (5-Me-dC) in DNA plays a crucial role in regulating gene expression. This modified cytosine can influence how tightly DNA is packaged, impacting gene accessibility by cellular machinery []. By incorporating DMT-5-Methyl-dC(ac) Phosphoramidite, researchers can synthesize DNA molecules containing 5-Me-dC at desired positions. This allows them to study the functional consequences of 5-methyl-cytosine methylation in various biological processes [, ].
DMT-5-Methyl-dC(ac) Phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. It features a dimethoxytrityl (DMT) protecting group at the 5' position and an acetyl group at the N4 position of the 5-methylcytidine base. The molecular formula for this compound is C42H52N5O8P, and it is known for enhancing the stability and functionality of oligonucleotides in various applications, particularly in genetic research and therapeutic developments .
DMT-5-Methyl-dC(ac) Phosphoramidite participates in standard phosphoramidite chemistry, where it undergoes coupling reactions with activated hydroxyl groups on the growing oligonucleotide chain. The DMT group can be selectively removed under acidic conditions, allowing for further modification or elongation of the oligonucleotide. Additionally, the acetyl group can influence the reactivity and stability of the resulting oligonucleotide, particularly in relation to enzymatic digestion and hybridization properties .
The incorporation of DMT-5-Methyl-dC(ac) into oligonucleotides has been shown to enhance their biological activity. Specifically, methylation at the 5-position of cytosine can affect gene expression by influencing DNA methylation patterns. This compound has been studied for its role in epigenetic regulation, where it may modulate cellular responses to environmental stimuli and contribute to processes such as cell differentiation and proliferation .
Synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite typically involves several key steps:
This multi-step synthesis often employs techniques such as chromatography to purify intermediates and final products .
DMT-5-Methyl-dC(ac) Phosphoramidite is widely used in:
Studies have shown that oligonucleotides synthesized with DMT-5-Methyl-dC(ac) exhibit altered binding affinities to complementary strands due to changes in structural conformation imparted by methylation. These modified oligonucleotides can also demonstrate enhanced resistance to enzymatic degradation, making them valuable in therapeutic applications where stability is paramount .
DMT-5-Methyl-dC(ac) Phosphoramidite shares structural similarities with several other modified nucleosides. Here are some comparable compounds:
Compound Name | Key Features |
---|---|
5-Methylcytidine | Methylated at the 5-position; no protecting groups |
N4-Acetyl-2'-deoxycytidine | Acetylated at N4; used in similar applications |
5-Hydroxymethylcytidine | Hydroxymethylated variant; involved in epigenetics |
5-Carboxycytidine | Carboxylic acid substitution; affects hybridization |
N6-Methyladenine | Methylated adenine; impacts gene expression |
The uniqueness of DMT-5-Methyl-dC(ac) lies in its combination of protective groups that enhance both stability and reactivity during synthesis while allowing for specific biological interactions that are critical for research and therapeutic applications .